molecular formula C28H22 B14338153 9,10-Bis(3-methylphenyl)phenanthrene CAS No. 108789-26-0

9,10-Bis(3-methylphenyl)phenanthrene

Cat. No.: B14338153
CAS No.: 108789-26-0
M. Wt: 358.5 g/mol
InChI Key: KRVMBQACBQECCM-UHFFFAOYSA-N
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Description

9,10-Bis(3-methylphenyl)phenanthrene is an organic compound with the molecular formula C28H22. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its phenanthrene core substituted with two 3-methylphenyl groups at the 9 and 10 positions. This compound is of interest due to its unique structural and photophysical properties, making it relevant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(3-methylphenyl)phenanthrene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(3-methylphenyl)phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,10-Bis(3-methylphenyl)phenanthrene has several scientific research applications:

Mechanism of Action

The mechanism by which 9,10-Bis(3-methylphenyl)phenanthrene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its photophysical properties enable it to generate reactive oxygen species upon light activation, which can be harnessed in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene

Uniqueness

Compared to similar compounds, 9,10-Bis(3-methylphenyl)phenanthrene exhibits unique photophysical properties, such as higher thermal stability and distinct fluorescence characteristics. These properties make it particularly suitable for applications in optoelectronics and photodynamic therapy .

Properties

CAS No.

108789-26-0

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

9,10-bis(3-methylphenyl)phenanthrene

InChI

InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(27)22-12-8-10-20(2)18-22/h3-18H,1-2H3

InChI Key

KRVMBQACBQECCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC(=C5)C

Origin of Product

United States

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